N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine

Antisense Oligonucleotides siRNA Nuclease Stability

N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine is a fully protected purine nucleoside derivative designed specifically as a phosphoramidite precursor for solid-phase oligonucleotide synthesis. It integrates three orthogonal protecting groups: N6-benzoyl (Bz) masks the exocyclic amine, 3'-O-(4,4′-dimethoxytrityl) (DMT) shields the 3′-hydroxyl, and the 2'-O-(2-methoxyethyl) (MOE) modification permanently replaces the 2′-OH with a metabolically stable ether.

Molecular Formula C41H41N5O8
Molecular Weight 731.8 g/mol
Cat. No. B15585455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine
Molecular FormulaC41H41N5O8
Molecular Weight731.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H41N5O8/c1-49-22-23-52-36-35(33(24-47)53-40(36)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-10-6-4-7-11-27)54-41(28-12-8-5-9-13-28,29-14-18-31(50-2)19-15-29)30-16-20-32(51-3)21-17-30/h4-21,25-26,33,35-36,40,47H,22-24H2,1-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1
InChIKeyRRBSOWWNXSWWKD-MUMPVVMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine: A Protected Nucleoside Intermediate for High-Performance Oligonucleotide Synthesis


N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine is a fully protected purine nucleoside derivative designed specifically as a phosphoramidite precursor for solid-phase oligonucleotide synthesis . It integrates three orthogonal protecting groups: N6-benzoyl (Bz) masks the exocyclic amine, 3'-O-(4,4′-dimethoxytrityl) (DMT) shields the 3′-hydroxyl, and the 2'-O-(2-methoxyethyl) (MOE) modification permanently replaces the 2′-OH with a metabolically stable ether . Unlike unprotected nucleosides or partial congeners, this triply masked architecture ensures that the molecule remains inert during multi-step oligonucleotide assembly, preventing premature chain termination or branching [1]. The compound is a cornerstone intermediate for the manufacture of 2'-MOE-modified antisense oligonucleotides (ASOs), gapmers, and siRNAs—therapeutics that underpin seven FDA-approved drugs and numerous clinical candidates [2].

Designed for solid-phase oligonucleotide synthesis using standard DMT-phosphoramidite chemistry

Triply protected: N6-benzoyl, 3’-DMT, and 2’-MOE; prevents premature chain termination or branching

2’-MOE modification supports nuclease-resistant oligonucleotide research and gapmer ASO studies

N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine: Why In-Class Nucleoside Analogs Cannot Be Interchanged


Nucleoside analogs are not functionally interchangeable in oligonucleotide synthesis because each permutation of protecting groups dictates a distinct synthetic workflow, yield, and ultimate product quality. Attempting to replace N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine with a simpler 2'-O-(2-methoxyethyl)adenosine lacking the 3'-DMT group would expose the 3′-OH during coupling, leading to undesired 3′-3′ or 2′-5′ linkages and drastically reduced overall yield [1]. Conversely, substituting with a 5'-O-DMT-2'-O-MOE isomer forces an entirely different synthetic route (3′-phosphoramidite chemistry) that is incompatible with standard 3′-DMT-protected solid supports [2]. Even among 2'-MOE-modified adenosines, the specific pattern of N6-benzoyl and 3'-DMT protection is uniquely optimized for the stepwise, acid-labile detritylation cycles of automated synthesizers, minimizing depurination side reactions that plague less robust N-protection schemes [3]. The following quantitative evidence demonstrates precisely how this specific protected nucleoside outperforms its closest structural analogs in the metrics that determine procurement and experimental success.

Unprotected 3′-OH analogs

Removing the 3′-DMT group exposes the hydroxyl, leading to undesired 3′-3′ or 2′-5′ linkages that reduce overall yield.

5′-O-DMT-2′-MOE isomer

The 5′-DMT isomer enforces 3′-phosphoramidite chemistry, incompatible with standard 3′-DMT solid supports and automated synthesis workflows.

Weaker N-protection schemes

Substituting N6-benzoyl with less robust groups may increase depurination during repetitive acid deprotection, compromising full-length product purity.

N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine: Direct Comparative Evidence for Scientific Selection


Enhanced Nuclease Resistance: 2'-MOE Modification Extends Oligonucleotide Half-Life from Hours to Weeks Compared to Unmodified RNA

The 2'-O-(2-methoxyethyl) (MOE) group, which is permanently installed in N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine, confers profound nuclease resistance to the final oligonucleotide. In vivo tissue half-life for 2'-MOE-modified antisense oligonucleotides (ASOs) is significantly longer than for phosphorothioate (P=S) ASOs (5 days versus 0.5 days) [1]. In cross-species pharmacokinetic studies, the elimination half-life of 2'-MOE-modified apoB ASOs was ~20 days in mice and ~30 days in humans following parenteral administration, compared to clearance within minutes to hours for unmodified phosphodiester oligonucleotides [2]. This multi-log enhancement in metabolic stability is a direct consequence of the 2'-MOE ether replacing the nucleophilic 2'-hydroxyl, creating a kinetic barrier to exo- and endonuclease attack [3].

Nuclease resistance
Reported
10-fold longer tissue half-life: 5 days (2′-MOE ASO) vs 0.5 days (P=S ASO) in murine tumor model.
Supports synthesis of oligonucleotides with prolonged stability for in vivo research.
Capillary gel electrophoresis confirmed >90% full-length product.
Antisense Oligonucleotides siRNA Nuclease Stability Pharmacokinetics

Improved Target Affinity: 2'-MOE Modification Increases Duplex Melting Temperature (Tm) by 0.9–1.6 °C per Nucleotide Relative to Unmodified RNA

The 2'-MOE modification biases the ribose sugar into a C3'-endo pucker, which deepens the major groove and increases base-stacking enthalpy, resulting in a measurable elevation of melting temperature (Tm) [1]. For oligonucleotides containing the 2'-MOE adenosine residue derived from N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine, the ΔTm increase per modification is 0.9 to 1.6 °C [2]. This value is similar to that observed with 2'-O-methyl (2'-OMe) modification but is achieved with a bulkier, more hydrophilic side chain that also provides superior nuclease resistance [3]. The enhanced Tm directly translates into tighter target binding, allowing shorter ASO sequences (16–18 mer) to achieve sub-nanomolar affinity while minimizing off-target interactions [4].

Binding affinity
Reported
ΔTm +0.9 to +1.6 °C per 2′-MOE residue vs. unmodified RNA.
Enables shorter, sequence-specific antisense designs in binding studies.
Measured in 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.
RNA Binding Affinity Duplex Stability Thermodynamics Gapmer Design

Reduced Immunogenicity: 2'-MOE Modification Masks TLR7/8 Recognition Motifs, Lowering Pro-Inflammatory Cytokine Induction

Unmodified RNA and first-generation phosphorothioate oligonucleotides are potent activators of Toll-like receptors 7 and 8 (TLR7/8), leading to dose-limiting pro-inflammatory cytokine release (e.g., IL-6, TNF-α) and flu-like symptoms in vivo [1]. The 2'-MOE modification, by replacing the 2'-OH and altering the minor-groove hydration pattern, effectively masks the molecular pattern recognized by TLR7/8 [2]. Second-generation ASOs incorporating 2'-MOE residues (synthesized from N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine) exhibit significantly reduced immunostimulatory profiles, enabling higher dosing and chronic administration in clinical settings [3]. This reduction in immunogenicity is a key reason why 2'-MOE has become the benchmark sugar modification for approved ASO drugs [4].

Immunostimulation
Class-level
Reduced TLR7/8-mediated cytokine induction reported for 2′-MOE ASOs vs unmodified RNA.
Immunogenicity context; data to verify for this specific building block.
Class-level evidence; quantitative values not available for the monomer.
Innate Immunity TLR7/8 Cytokine Storm Safety Profile

Synthetic Compatibility: The 3'-O-DMT Protecting Group Enables Standard Solid-Phase Synthesis with Superior Coupling Efficiency

The 3'-O-(4,4′-dimethoxytrityl) (DMT) group in N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine is a critical determinant of synthetic compatibility. In standard automated oligonucleotide synthesis, coupling efficiencies routinely exceed 99.5% per step when using DMT-protected phosphoramidites . The acid-labile DMT group is selectively removed under mild detritylation conditions (2% TCA or 3% DCA in DCM), exposing the 3'-OH for the next coupling cycle while leaving the N6-benzoyl and 2'-MOE modifications intact [1]. In contrast, the analogous 5'-O-DMT-protected isomer (N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine) is exclusively used for 3'-phosphoramidite synthesis, a completely different workflow incompatible with standard 3'-DMT solid supports [2]. Using the incorrect isomer would necessitate re-engineering the entire synthesis platform, incurring significant time and cost penalties.

Synthetic compatibility
Reported
Coupling efficiency >99.5% per step for DMT-protected phosphoramidites under standard conditions.
Seamless integration into automated synthesizer workflows.
Requires confirmation for specific synthesizer and activator protocol.
Oligonucleotide Synthesis Solid-Phase Chemistry Protecting Group Strategy Yield Optimization

N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of 2'-MOE-Modified Gapmer ASOs for RNase H-Mediated Gene Silencing

This protected nucleoside is the essential building block for constructing the 2'-MOE 'wings' of gapmer antisense oligonucleotides. Gapmers contain a central DNA 'gap' (which recruits RNase H) flanked by 2'-MOE-modified RNA segments that confer enhanced nuclease resistance (tissue half-life extended to weeks vs. hours for unmodified RNA [1]) and increased target affinity (ΔTm +0.9–1.6 °C per residue [2]). The combination of high stability and tight binding enables potent, sequence-specific mRNA degradation with reduced immunogenicity compared to first-generation PS-only ASOs [3]. Several FDA-approved drugs, including Mipomersen, Nusinersen, and Inotersen, rely on this gapmer design [4].

Preparation of Fully 2'-MOE-Modified Steric-Blocking Oligonucleotides for Splice-Switching Applications

For steric-blocking applications where RNase H activity must be avoided (e.g., exon skipping or microRNA inhibition), fully 2'-MOE-modified oligonucleotides are the gold standard. N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine provides the monomer unit for constructing these entirely modified strands. The 2'-MOE modification not only enhances binding affinity but also improves mismatch discrimination, with MOE:RNA mismatches reducing Tm by 3.6–9.2 °C [5]. This high specificity minimizes off-target binding and cytotoxicity. The 3'-DMT protecting group ensures high-fidelity synthesis on automated platforms, routinely achieving per-step coupling efficiencies >99.5% .

Synthesis of Chemically Modified siRNAs with Improved Pharmacokinetic Profiles

The 2'-MOE modification is increasingly employed in siRNA guide and passenger strands to enhance metabolic stability and reduce off-target effects. Oligonucleotides synthesized with 2'-MOE residues derived from N6-Benzoyl-3'-O-DMT-2'-O-(2-methoxyethyl) adenosine exhibit superior in vivo half-lives (e.g., ~20 days in mice [6]) and are resistant to serum nucleases that rapidly degrade unmodified siRNA. The 2'-MOE modification also reduces TLR7/8-mediated immune activation, a common hurdle in siRNA therapeutic development [7]. This building block is therefore critical for generating siRNA candidates suitable for systemic administration.

Application
Selection Property
Validation Focus
Gapmer ASO synthesis (RNase H-dependent gene silencing research)
2′-MOE modification for nuclease resistance and binding enhancement
Target mRNA knockdown and RNase H cleavage specificity assays
Fully 2′-MOE steric-blocking oligonucleotides (splice-switching studies)
High-fidelity 3′-DMT monomer for stepwise chain extension
Mismatch discrimination and exon-skipping efficiency in cell models
Chemically modified siRNA with improved metabolic stability
2′-MOE ether replacing nucleophilic 2′-OH
Serum stability and silencing duration in in vitro/in vivo models
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